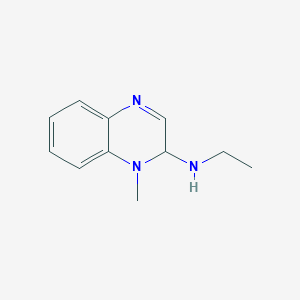
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine, also known as EMQ, is a chemical compound that has gained significant attention in the field of scientific research. EMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor and has been studied extensively for its potential applications in the treatment of various neurological disorders.
Mécanisme D'action
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine acts as a potent antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine can prevent the overactivation of neurons and reduce the release of excitatory neurotransmitters such as glutamate.
Effets Biochimiques Et Physiologiques
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine has been shown to have a variety of biochemical and physiological effects, including reducing the release of glutamate, increasing the levels of neurotrophic factors, and reducing the levels of pro-inflammatory cytokines. These effects contribute to its neuroprotective properties and make it a promising candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine in lab experiments is its potency and specificity as an NMDA receptor antagonist. However, its high affinity for the receptor can also make it difficult to use at low concentrations. Additionally, N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine has a short half-life and is rapidly metabolized, which can limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine, including:
1. Developing more potent and selective NMDA receptor antagonists based on the structure of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine.
2. Investigating the use of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine in combination with other drugs or therapies for the treatment of neurological disorders.
3. Studying the effects of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine on other neurotransmitter systems and their potential therapeutic applications.
4. Exploring the use of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine in animal models of neurological disorders to better understand its mechanisms of action and potential clinical applications.
In conclusion, N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its potent NMDA receptor antagonism, neuroprotective properties, and favorable biochemical and physiological effects make it an attractive candidate for further research.
Méthodes De Synthèse
The synthesis of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine involves the reaction of ethylamine with 1-methyl-1,2-dihydroquinoxaline-2-one in the presence of a reducing agent such as sodium borohydride. This method has been optimized to produce high yields of pure N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects and can prevent or reduce neuronal damage caused by excitotoxicity.
Propriétés
Numéro CAS |
100586-99-0 |
|---|---|
Nom du produit |
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine |
Formule moléculaire |
C11H15N3 |
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
N-ethyl-1-methyl-2H-quinoxalin-2-amine |
InChI |
InChI=1S/C11H15N3/c1-3-12-11-8-13-9-6-4-5-7-10(9)14(11)2/h4-8,11-12H,3H2,1-2H3 |
Clé InChI |
OFUOCOJXBLMPGI-UHFFFAOYSA-N |
SMILES |
CCNC1C=NC2=CC=CC=C2N1C |
SMILES canonique |
CCNC1C=NC2=CC=CC=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







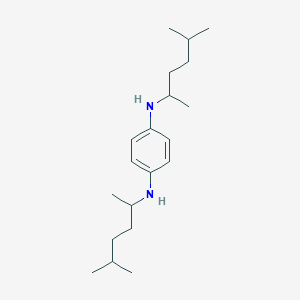
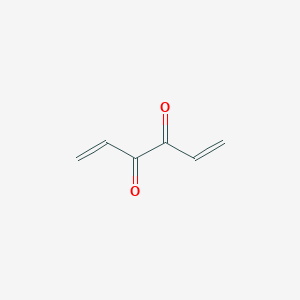


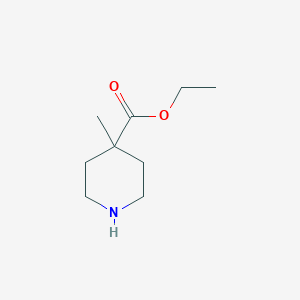
![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
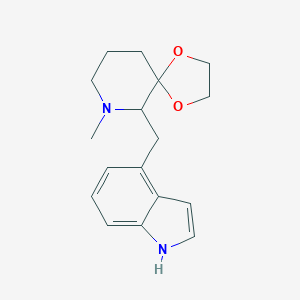

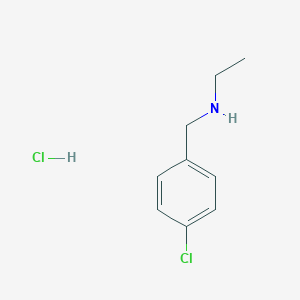
![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)